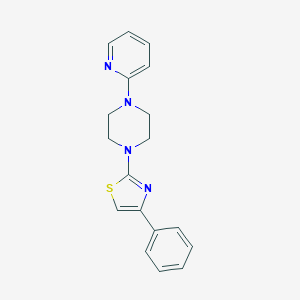![molecular formula C18H19N3O4S B299589 3-oxo-N-[3-(1-pyrrolidinyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B299589.png)
3-oxo-N-[3-(1-pyrrolidinyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-oxo-N-[3-(1-pyrrolidinyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, commonly known as BZS, is a synthetic compound that has been extensively researched for its potential therapeutic applications. BZS belongs to the class of benzoxazine sulfonamide derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
作用機序
The mechanism of action of BZS involves the inhibition of amyloid-beta aggregation and the modulation of neuroinflammation. BZS has been found to bind to amyloid-beta peptides and prevent their aggregation, thereby reducing the formation of toxic oligomers and fibrils. BZS also inhibits the activation of microglia, which are immune cells in the brain that contribute to neuroinflammation. By reducing neuroinflammation, BZS promotes neuronal survival and function.
Biochemical and Physiological Effects:
BZS has been found to exhibit a range of biochemical and physiological effects, including the inhibition of amyloid-beta aggregation, the modulation of neuroinflammation, and the improvement of cognitive function and memory. BZS has also been found to reduce oxidative stress and promote mitochondrial function, which are important factors in maintaining neuronal health.
実験室実験の利点と制限
One of the advantages of BZS is its high purity and stability, which makes it a suitable compound for further research. BZS has also been found to exhibit low toxicity in animal models, which is an important factor in the development of potential therapeutic agents. However, one of the limitations of BZS is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research of BZS, including the optimization of its pharmacokinetic properties and the development of more efficient synthesis methods. Further studies are also needed to investigate the potential therapeutic applications of BZS in other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, the mechanism of action of BZS needs to be further elucidated to fully understand its neuroprotective properties.
合成法
The synthesis of BZS involves the reaction of 3-(1-pyrrolidinyl)aniline with 2-hydroxybenzenesulfonamide in the presence of trifluoroacetic acid and acetic anhydride. The resulting product is then treated with acetic anhydride and triethylamine to yield BZS as a white solid. The synthesis of BZS has been optimized to achieve high yields and purity, making it a suitable compound for further research.
科学的研究の応用
BZS has been extensively researched for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease. Studies have shown that BZS exhibits neuroprotective properties by inhibiting the aggregation of amyloid-beta peptides, which are known to contribute to the development of Alzheimer's disease. BZS has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
特性
分子式 |
C18H19N3O4S |
|---|---|
分子量 |
373.4 g/mol |
IUPAC名 |
3-oxo-N-(3-pyrrolidin-1-ylphenyl)-4H-1,4-benzoxazine-6-sulfonamide |
InChI |
InChI=1S/C18H19N3O4S/c22-18-12-25-17-7-6-15(11-16(17)19-18)26(23,24)20-13-4-3-5-14(10-13)21-8-1-2-9-21/h3-7,10-11,20H,1-2,8-9,12H2,(H,19,22) |
InChIキー |
XHQPRHQADDIPPT-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCC(=O)N4 |
正規SMILES |
C1CCN(C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCC(=O)N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B299506.png)
![3-chloro-4-methyl-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299509.png)

![3-chloro-4-methyl-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B299512.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4-phenylbutanamide](/img/structure/B299513.png)
![2-chloro-4,5-difluoro-N-{3-[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B299515.png)
![3-bromo-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299516.png)



![4-[Methyl(methylsulfonyl)amino]phenyl methanesulfonate](/img/structure/B299527.png)
![1-(Diphenylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B299528.png)

![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B299530.png)